molecular formula C13H12O2 B3051772 2-(2-Methoxyphenyl)phenol CAS No. 3594-88-5

2-(2-Methoxyphenyl)phenol

Cat. No.: B3051772
CAS No.: 3594-88-5
M. Wt: 200.23 g/mol
InChI Key: VEBHAMMTQRXOJT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)phenol, also known as o-methoxyphenol or guaiacol, is an organic compound with the chemical formula C₇H₈O₂. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is naturally occurring and can be found in various essential oils, including guaiacum and wood creosote .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenyl)phenol can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium hydroxide . The reaction proceeds as follows:

C6H4(OH)2+(CH3O)2SO2C6H4(OH)(OCH3)+HO(CH3O)SO2C_6H_4(OH)_2 + (CH_3O)_2SO_2 \rightarrow C_6H_4(OH)(OCH_3) + HO(CH_3O)SO_2 C6​H4​(OH)2​+(CH3​O)2​SO2​→C6​H4​(OH)(OCH3​)+HO(CH3​O)SO2​

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as guaiacum wood or the synthesis from catechol. The industrial process typically includes distillation and purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound can also inhibit the activity of certain enzymes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)phenol is unique due to its specific combination of a methoxy group and a hydroxyl group on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an antioxidant and an anti-inflammatory agent makes it valuable in various applications .

Properties

IUPAC Name

2-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBHAMMTQRXOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467712
Record name 2'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-88-5
Record name 2'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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